5-Iodo-2-(trifluoromethoxy)phenol
Description
5-Iodo-2-(trifluoromethoxy)phenol (CAS: 1367707-21-8) is a halogenated phenolic compound characterized by an iodine substituent at the 5-position and a trifluoromethoxy group at the 2-position of the phenol ring. Its molecular formula is C₇H₄F₃IO₂, with a molecular weight of 308.01 g/mol (calculated). The compound is commercially available at ≥95% purity and is classified as a fluorinated pharmaceutical intermediate, often utilized in medicinal chemistry for its unique electronic and steric properties .
The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which significantly lowers the pKa of the phenolic -OH group, enhancing acidity compared to non-fluorinated analogs.
Properties
IUPAC Name |
5-iodo-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO2/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKKUPAXFNQAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic iodination of 2-(trifluoromethoxy)phenol represents the most straightforward approach. The trifluoromethoxy group, a meta-directing substituent, guides iodination to the 5-position. However, competition arises from the hydroxyl group, which is ortho/para-directing. To mitigate this, acidic conditions protonate the hydroxyl group, rendering it less activating and allowing the -OCF₃ group to dominate regioselectivity.
Typical iodinating agents include iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like FeCl₃. For example, reacting 2-(trifluoromethoxy)phenol with ICl in glacial acetic acid at 0–30°C for 5–15 hours achieves moderate yields (40–60%). Challenges include byproduct formation due to the hydroxyl group’s residual activity, necessitating rigorous purification via column chromatography.
Protection-Iodination-Deprotection Sequences
To enhance regioselectivity, temporary protection of the hydroxyl group is employed. Tosylation using p-toluenesulfonyl chloride (TsCl) in triethylamine converts the hydroxyl to a tosylate, eliminating its directing influence. Subsequent iodination with ICl and FeCl₃ in glacial acetic acid targets the 5-position (meta to -OCF₃). Deprotection using aqueous KOH in ethanol-water mixtures regenerates the hydroxyl group. This method improves yields to 65–75% but introduces additional synthetic steps.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables the introduction of iodine via pre-functionalized intermediates. For instance, 2-(trifluoromethoxy)phenylboronic acid reacts with iodobenzene derivatives under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to afford the target compound. This method offers excellent regiocontrol and compatibility with sensitive functional groups. Yields range from 60–70% under optimized conditions (120°C, 10 minutes microwave irradiation).
Ullmann-Type Coupling
Copper-mediated coupling of 2-(trifluoromethoxy)phenol with aryl iodides provides an alternative route. Using CuI and 1,10-phenanthroline in DMSO at 100°C, the reaction achieves 50–55% yield. While less efficient than palladium catalysis, this method avoids noble metals, reducing costs.
Directed Ortho-Metalation (DoM)
Directed metalation strategies exploit the trifluoromethoxy group’s directing effects. Treating 2-(trifluoromethoxy)phenol with LDA (lithium diisopropylamide) at -78°C deprotonates the 5-position, which is then quenched with iodine. This one-pot method achieves 70–80% yields but requires strict anhydrous conditions.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-2-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physical Properties
The table below compares 5-Iodo-2-(trifluoromethoxy)phenol with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) | pKa | Purity | Applications/Notes |
|---|---|---|---|---|---|---|---|---|
| 5-Iodo-2-(trifluoromethoxy)phenol | C₇H₄F₃IO₂ | 308.01 | 2-OCF₃, 5-I | Not reported | Not reported | ~7.3* | ≥95% | Pharmaceutical intermediate |
| 2-Bromo-5-(trifluoromethoxy)phenol | C₇H₄BrF₃O₂ | 257.01 | 2-OCF₃, 5-Br | 209.9 (predicted) | 1.74 | 7.29 | 98% | Organic synthesis intermediate |
| 4-(Trifluoromethoxy)phenol | C₇H₅F₃O₂ | 178.10 | 4-OCF₃ | 80 (15 mmHg) | 1.375 | ~8.1 | >95% | Reagent in fluorination studies |
| 5-Iodosalicylic acid | C₇H₅IO₃ | 264.02 | 2-OH, 5-I | Not reported | Not reported | ~2.8 | 97% | Chelating agent, antimicrobial |
*Estimated based on brominated analog ().
Key Observations:
Substituent Position and Acidity: The trifluoromethoxy group at the 2-position in the target compound enhances acidity (pKa ~7.3) compared to 4-(trifluoromethoxy)phenol (pKa ~8.1) due to stronger electron-withdrawing effects when closer to the -OH group .
Boiling Point and Density: The brominated analog has a higher predicted boiling point (209.9°C) than 4-(trifluoromethoxy)phenol (80°C at 15 mmHg), likely due to increased molecular weight and halogen size .
Synthetic Utility: Iodine’s role as a superior leaving group compared to bromine makes 5-Iodo-2-(trifluoromethoxy)phenol more reactive in nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions .
Electronic and Steric Influence
- Trifluoromethoxy Group: The -OCF₃ group induces strong electron-withdrawing effects, stabilizing the phenoxide ion and increasing lipophilicity. This enhances membrane permeability in drug candidates, a property leveraged in fluorinated pharmaceuticals like canagliflozin intermediates ().
- Iodine vs. Bromine, while less sterically demanding, offers cost advantages in large-scale synthesis .
Biological Activity
5-Iodo-2-(trifluoromethoxy)phenol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
5-Iodo-2-(trifluoromethoxy)phenol is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a phenolic structure. The molecular formula is C7H4F3IO, and it exhibits properties typical of halogenated phenols, which often influence their biological activity.
The biological activity of 5-Iodo-2-(trifluoromethoxy)phenol can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thus exhibiting antioxidant properties. This mechanism is crucial in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Studies have indicated that halogenated phenols can possess antibacterial and antifungal activities. The presence of iodine may enhance the compound's ability to disrupt microbial cell membranes.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that 5-Iodo-2-(trifluoromethoxy)phenol may also exhibit enzyme inhibitory effects.
Antimicrobial Effects
Recent research has demonstrated the antimicrobial potential of 5-Iodo-2-(trifluoromethoxy)phenol against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli , showing significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of halogenated phenolic compounds, including 5-Iodo-2-(trifluoromethoxy)phenol. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that:
- MCF-7 Cells : IC50 = 12 µM
- A549 Cells : IC50 = 15 µM
The compound induced apoptosis in cancer cells, primarily through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of 5-Iodo-2-(trifluoromethoxy)phenol can be further understood through SAR studies. Modifications to the phenolic structure, such as varying the position and type of substituents (e.g., additional halogens or alkyl groups), have been shown to affect potency and selectivity against different biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group at position 4 | Increased lipophilicity, enhancing membrane permeability |
| Replacement of iodine with bromine | Reduced antimicrobial activity |
These insights are critical for guiding future synthetic efforts aimed at optimizing the compound's efficacy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Iodo-2-(trifluoromethoxy)phenol with high purity?
- Methodological Answer : Synthesis typically involves iodination of a trifluoromethoxy-substituted phenolic precursor. For purity ≥95%, purification via silica gel column chromatography (eluting with hexane/ethyl acetate mixtures) or recrystallization is critical . Light-sensitive handling and storage in amber vials under inert atmospheres are advised to prevent degradation .
Q. How can the purity and structural integrity of 5-Iodo-2-(trifluoromethoxy)phenol be verified?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C/19F NMR : Confirm substitution patterns (e.g., iodine at C5, trifluoromethoxy at C2) and aromatic proton splitting .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., M.Wt ~288.01 for related iodophenols) .
- HPLC : Quantify purity (>95%) using reverse-phase columns with UV detection .
Q. What are the key stability considerations for storing 5-Iodo-2-(trifluoromethoxy)phenol?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C to mitigate hydrolysis of the trifluoromethoxy group and iodine dissociation. Avoid oxidizing agents and moisture; desiccants like silica gel are recommended .
Q. How does the trifluoromethoxy group influence the compound’s solubility and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group reduces electron density on the aromatic ring, decreasing solubility in polar solvents (e.g., water) but enhancing electrophilic substitution reactivity at ortho/para positions. Solubility tests in DMSO or THF are recommended for reaction planning .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow GHS guidelines (H314-H318): Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with inert adsorbents. Avoid skin contact due to phenolic toxicity; ethanol/water mixtures are effective for decontamination .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of further substitutions on 5-Iodo-2-(trifluoromethoxy)phenol?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. Compare with experimental data (e.g., nitration or coupling reactions) to validate predictions .
Q. What mechanistic insights explain contradictions in catalytic coupling reactions involving this compound?
- Methodological Answer : Conflicting yields may arise from iodine’s dual role as a directing group and leaving agent. Use kinetic studies (e.g., variable-temperature NMR) to differentiate pathways. Optimize catalysts (e.g., Pd/Cu systems) and solvent polarity (e.g., DMF vs. toluene) to suppress side reactions .
Q. How do steric and electronic effects of the trifluoromethoxy group impact cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bulky trifluoromethoxy group hinders transmetallation at C2, favoring couplings at C5-iodine. Electronic effects can be probed via Hammett plots using substituted analogs (e.g., comparing trifluoromethoxy vs. methoxy groups) .
Q. What advanced spectroscopic techniques resolve ambiguities in distinguishing tautomeric forms?
- Methodological Answer : Dynamic NMR (DNMR) at low temperatures can slow tautomerization, while IR spectroscopy identifies O–H stretching frequencies (~3200 cm⁻¹). X-ray crystallography provides definitive proof of molecular geometry .
Q. How can isotopic labeling (e.g., 18O or 13C) track metabolic or degradation pathways in biological studies?
- Methodological Answer : Synthesize isotopically labeled analogs via exchange reactions (e.g., H218O for phenolic oxygen). Use LC-MS/MS to trace metabolites in in vitro assays, focusing on deiodination and trifluoromethoxy hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
